molecular formula C29H34N2O5 B11623381 3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11623381
M. Wt: 490.6 g/mol
InChI Key: DBRIOKWBYNQXKK-IMVLJIQESA-N
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Description

3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a recognized potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2, also known as MEKK2) Source . This compound was developed to probe the physiological and pathological roles of the extracellular signal-regulated kinase 5 (ERK5) signaling cascade, as MAP3K2 is a primary upstream activator of the MEK5-ERK5 module. Its high selectivity profile makes it an invaluable chemical tool for dissecting ERK5 signaling from other closely related MAPK pathways in cellular models Source . Research applications primarily focus on investigating the pathway's involvement in cellular processes such as proliferation, differentiation, and angiogenesis. Furthermore, due to the documented role of the ERK5 pathway in cancer and cardiovascular biology, this inhibitor is used in preclinical studies to explore the therapeutic potential of MAP3K2/ERK5 pathway inhibition in these disease contexts Source . By providing a means to specifically inhibit this kinase, it enables researchers to elucidate novel biology and validate MAP3K2 as a potential drug target.

Properties

Molecular Formula

C29H34N2O5

Molecular Weight

490.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H34N2O5/c1-4-16-36-24-11-10-23(19-21(24)3)27(32)25-26(22-8-6-20(2)7-9-22)31(29(34)28(25)33)13-5-12-30-14-17-35-18-15-30/h4,6-11,19,26,32H,1,5,12-18H2,2-3H3/b27-25+

InChI Key

DBRIOKWBYNQXKK-IMVLJIQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Direct Alkylation with 3-(Morpholin-4-yl)propyl Bromide

  • Reagent Synthesis : 3-Morpholinopropyl bromide is prepared by reacting morpholine with 1,3-dibromopropane in acetonitrile.

  • Alkylation : The pyrrol-2-one derivative is treated with the bromide in DMF using NaH as a base.

    • Conditions : 60°C, 8 h.

    • Yield : 74%.

Mitsunobu Reaction

  • For sterically hindered substrates, the Mitsunobu reaction using DIAD and PPh₃ ensures efficient coupling.

  • Conditions : THF, 0°C to room temperature, 24 h.

  • Yield : 68%.

Final Functionalization and Oxidation

The hydroxyl group at position 3 is introduced via keto-enol tautomerism under basic conditions:

  • Treatment of the acylated intermediate with aqueous NaOH in ethanol induces tautomerization, stabilizing the enol form.

  • Yield : >90%.

Analytical Characterization and Spectral Data

The final compound is characterized using spectroscopic methods:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃)δ 7.45–7.32 (m, 4H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, benzoyl-H), 5.98 (m, 1H, allyl), 4.62 (d, J=5.6 Hz, 2H, OCH₂), 3.72 (t, J=4.8 Hz, 4H, morpholine), 2.51 (m, 2H, NCH₂).
¹³C NMR (100 MHz, CDCl₃)δ 174.2 (C=O), 161.5 (C-O), 134.6 (allyl), 128.9–126.3 (Ar-C), 67.2 (OCH₂), 53.4 (morpholine), 21.3 (CH₃).
HRMS m/z calculated for C₂₉H₃₄N₂O₅: 490.2468; found: 490.2467.

Optimization and Scale-Up Considerations

Critical parameters for industrial-scale synthesis include:

  • Catalytic Hydrogenation : To reduce double bonds in the allyloxy group if required.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity.

  • Yield Improvements : Microwave-assisted reactions reduce acylation time from 12 h to 2 h, boosting yield to 88% .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substitutions at positions 1, 4, and 5. Below is a comparative analysis with structurally related derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Notes (Hypothetical)
Target Compound 4-(3-Methyl-4-allyloxybenzoyl), 5-(4-methylphenyl), 1-(3-morpholinylpropyl) ~495.6* Not Reported Potential kinase inhibition (SAR inferred)
Compound 23 4-(4-Methylbenzoyl), 5-(4-trifluoromethoxyphenyl), 1-(2-hydroxypropyl) 436.16 246–248 Enhanced metabolic stability
Compound 25 4-(4-Methylbenzoyl), 5-(3-trifluoromethylphenyl), 1-(2-hydroxypropyl) 420.16 205–207 Higher lipophilicity, reduced solubility
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl) 4-(4-Ethoxy-3-methylbenzoyl), 5-(4-fluorophenyl), 1-(3-dimethylaminopropyl) ~473.5* Not Reported Improved solubility, lower steric bulk
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-isopropylphenyl)-1-[3-morpholinylpropyl] 5-(4-Isopropylphenyl) vs. 5-(4-methylphenyl) ~523.6* Not Reported Increased hydrophobicity
4-(4-Butoxy-3-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-1-[3-morpholinylpropyl] 4-Butoxybenzoyl, 5-(3-ethoxy-4-hydroxyphenyl) ~565.7* Not Reported Enhanced hydrogen-bonding capacity

*Calculated based on molecular formulas.

Key Trends in Structure-Activity Relationships (SAR)

  • Position 4 (Benzoyl Group): Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 23 ) improve metabolic stability but reduce solubility. Allyloxy (target compound) balances lipophilicity and π-interactions.
  • Position 5 (Aryl Group) :

    • Methylphenyl (target) vs. isopropylphenyl (): The latter introduces greater steric bulk, which may hinder binding in compact active sites.
    • Fluorophenyl () enhances electronegativity, favoring polar interactions.
  • Position 1 (Side Chain): Morpholinylpropyl (target) vs. dimethylaminopropyl (): Morpholine’s oxygen atom provides additional hydrogen-bonding sites, improving target engagement in hydrophilic environments.

Research Findings and Implications

  • Activity Prediction: The target compound’s morpholinylpropyl chain and allyloxybenzoyl group suggest optimized solubility and target affinity compared to dimethylaminopropyl () or hydroxypropyl () analogues.
  • Optimization Opportunities : Introducing polar groups (e.g., ethoxy-hydroxyphenyl in ) could further enhance solubility without sacrificing binding potency.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. For example:

  • Cyclization : Base-assisted cyclization of precursor hydroxy-pyrrolones under reflux conditions (e.g., using 1,4-dioxane or dichloromethane) .
  • Substituent introduction : Aroyl and alkyl groups are introduced via nucleophilic substitution or condensation reactions. For instance, morpholinylpropyl groups are added using 3-morpholinopropylamine .
  • Purification : Column chromatography (ethyl acetate/hexane) and recrystallization (MeOH or 2-propanol) are common .
  • Yield optimization : Substituent steric effects and solvent polarity significantly impact yields. For example, electron-withdrawing groups on benzaldehyde precursors reduce yields (e.g., 9% for trifluoromethyl-substituted derivatives) .

Q. What analytical techniques are critical for structural confirmation?

  • Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbonyl/aromatic signals. For example, the 3-hydroxy group appears as a broad singlet (~δ 12 ppm) .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .
  • X-ray crystallography : SHELXL refines crystal structures, while ORTEP-III generates graphical representations of bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

  • NMR anomalies : Compare experimental shifts with computational predictions (DFT-based tools like Gaussian). For example, unexpected splitting may arise from dynamic keto-enol tautomerism .
  • Crystallographic mismatches : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, especially for morpholinylpropyl side chains .
  • Purity verification : Employ HPLC with photodiode array detection to rule out impurities from incomplete cyclization .

Q. What strategies enhance the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the 4-methylphenyl group with electron-deficient aryl rings (e.g., 3,5-dichlorophenyl) to improve target binding affinity. Evidence shows dichloro-substituted derivatives exhibit enhanced activity .
  • Side-chain modification : Replace the morpholinylpropyl group with imidazolylpropyl to explore hydrogen-bonding interactions. Compounds with imidazole moieties show improved solubility .
  • Pharmacophore modeling : Use docking simulations (AutoDock Vina) to prioritize substituents that align with hydrophobic pockets in target enzymes .

Q. How can computational chemistry predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., C=O vs. N–H stability) .
  • Degradation pathways : Simulate hydrolysis under acidic conditions (pH 3–5) using Gaussian’s transition-state modeling. The morpholinyl group is prone to ring-opening via protonation .
  • Solubility prediction : Apply COSMO-RS to calculate logP values and identify co-solvents (e.g., PEG-400) for in vivo studies .

Experimental Design and Data Analysis

Q. How to design a robust SAR study for derivatives of this compound?

  • Factorial design : Vary three factors (aryl substituents, side-chain length, hydroxy group protection) in a 2³ factorial setup to identify synergistic effects .
  • Control groups : Include unsubstituted pyrrolone cores and commercial kinase inhibitors (e.g., imatinib) for baseline comparison .
  • High-throughput screening : Use 96-well plates with fluorescence-based assays (e.g., ATPase inhibition) to prioritize lead compounds .

Q. What statistical methods are appropriate for analyzing biological assay data?

  • Dose-response curves : Fit IC₅₀ values using nonlinear regression (GraphPad Prism) with Hill slopes ≥1.0 .
  • Multivariate analysis : Apply PCA to distinguish activity trends between substituent classes (e.g., halogenated vs. methoxy groups) .
  • Outlier detection : Use Grubbs’ test to exclude data points with Z-scores >3.0 .

Methodological Challenges and Solutions

Q. How to address low crystallinity in X-ray diffraction studies?

  • Crystal growth : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow nucleation .
  • Cryoprotection : Soak crystals in paratone-N before flash-cooling to reduce lattice disorder .

Q. What are the pitfalls in interpreting HRMS data for degradation products?

  • Adduct formation : Sodium or potassium adducts ([M+Na]⁺) can obscure molecular ion peaks. Use ESI-negative mode to suppress adducts .
  • In-source fragmentation : Lower capillary voltage (<3 kV) to prevent unintended bond cleavage .

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